6-Chloro-2-fluoro-3-formylbenzonitrile
Overview
Description
6-Chloro-2-fluoro-3-formylbenzonitrile is an organic compound with the molecular formula C8H3ClFNO. It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and formyl substituents on the benzene ring. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.
Scientific Research Applications
6-Chloro-2-fluoro-3-formylbenzonitrile is utilized in several scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-formylbenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-3-formylbenzonitrile, where a chlorine atom is introduced into the benzene ring. This can be achieved through electrophilic aromatic substitution reactions using chlorine gas or other chlorinating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 6-Chloro-2-fluoro-3-carboxybenzonitrile.
Reduction: 6-Chloro-2-fluoro-3-hydroxymethylbenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-formylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzyme activities, making the compound useful in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-fluoro-3-methylbenzonitrile
- 6-Chloro-2-fluoro-3-nitrobenzonitrile
- 6-Chloro-2-fluoro-3-aminobenzonitrile
Uniqueness
6-Chloro-2-fluoro-3-formylbenzonitrile is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its methyl, nitro, and amino analogs
Properties
IUPAC Name |
6-chloro-2-fluoro-3-formylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO/c9-7-2-1-5(4-12)8(10)6(7)3-11/h1-2,4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQIIZOYKHTUQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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